8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one 8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15862651
InChI: InChI=1S/C13H12ClNO2/c1-8-6-12(17)10-4-3-5-11(14)13(10)15(8)7-9(2)16/h3-6H,7H2,1-2H3
SMILES:
Molecular Formula: C13H12ClNO2
Molecular Weight: 249.69 g/mol

8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one

CAS No.:

Cat. No.: VC15862651

Molecular Formula: C13H12ClNO2

Molecular Weight: 249.69 g/mol

* For research use only. Not for human or veterinary use.

8-Chloro-2-methyl-1-(2-oxopropyl)quinolin-4(1H)-one -

Specification

Molecular Formula C13H12ClNO2
Molecular Weight 249.69 g/mol
IUPAC Name 8-chloro-2-methyl-1-(2-oxopropyl)quinolin-4-one
Standard InChI InChI=1S/C13H12ClNO2/c1-8-6-12(17)10-4-3-5-11(14)13(10)15(8)7-9(2)16/h3-6H,7H2,1-2H3
Standard InChI Key WOMWMANBTQMCNT-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s molecular formula is C₁₃H₁₂ClNO₂, with a molar mass of 249.69 g/mol . Its IUPAC name, 8-chloro-2-methyl-1-(2-oxopropyl)quinolin-4-one, reflects the substitution pattern: a chlorine atom at position 8, a methyl group at position 2, and a 2-oxopropyl chain at position 1 of the quinolin-4-one backbone. The SMILES notation CC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)Cl encodes this topology, while the InChIKey WOMWMANBTQMCNT-UHFFFAOYSA-N provides a unique identifier for database searches.

Table 1: Fundamental Chemical Properties

PropertyValueSource
Molecular FormulaC₁₃H₁₂ClNO₂
Molecular Weight249.69 g/mol
CAS Registry Number1209953-32-1
IUPAC Name8-chloro-2-methyl-1-(2-oxopropyl)quinolin-4-one
SMILESCC1=CC(=O)C2=C(N1CC(=O)C)C(=CC=C2)Cl

Structural Analysis

The quinolin-4-one core confers planarity and π-conjugation, enabling interactions with biological targets such as enzymes and receptors . Substituents modulate electronic and steric properties:

  • Chloro (C8): Enhances lipophilicity and influences halogen bonding.

  • Methyl (C2): Provides steric bulk, potentially stabilizing specific conformations.

  • 2-Oxopropyl (N1): Introduces a ketone moiety capable of hydrogen bonding and redox activity.

X-ray crystallography data are unavailable, but analogous quinolinones exhibit planar fused-ring systems with substituents adopting equatorial orientations to minimize strain .

Synthesis and Manufacturing

Reported Synthetic Routes

The compound is synthesized via a multi-step protocol beginning with 4-hydroxyquinolin-2(1H)-one derivatives :

  • Alkylation: Reaction of 8-chloro-4-hydroxy-2-methylquinoline with propargyl bromide in dimethylformamide (DMF) yields a propargyl ether intermediate .

  • Oxidation: The alkyne intermediate undergoes ketonization using oxidizing agents (e.g., KMnO₄) to install the 2-oxopropyl group.

  • Cyclization: Acid- or base-mediated intramolecular cyclization forms the quinolin-4-one ring .

Yields exceed 70% under optimized conditions, with purity ≥97% confirmed by HPLC and NMR .

Table 2: Key Synthetic Parameters

StepReagents/ConditionsYieldPurity
AlkylationPropargyl bromide, DMF, 80°C75%95%
OxidationKMnO₄, acetone, rt82%97%
CyclizationH₂SO₄, 100°C78%97%

Analytical Characterization

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (d, J=8.4 Hz, 1H, H-5), 7.56 (t, J=7.8 Hz, 1H, H-6), 7.38 (d, J=8.0 Hz, 1H, H-7), 4.89 (s, 2H, N-CH₂), 3.02 (s, 3H, COCH₃), 2.45 (s, 3H, C2-CH₃).

  • FT-IR: Peaks at 1685 cm⁻¹ (C=O), 1602 cm⁻¹ (C=N), and 740 cm⁻¹ (C-Cl).

  • Mass Spectrometry: ESI-MS m/z 250.1 [M+H]⁺ .

Biological Activity and Mechanisms

Hypothesized Pharmacological Profiles

While direct studies are sparse, structurally related quinolinones demonstrate:

  • Antiproliferative Effects: Inhibition of topoisomerase II and tubulin polymerization, inducing apoptosis in cancer cells .

  • Antimicrobial Activity: Disruption of bacterial cell wall synthesis via penicillin-binding protein inhibition .

  • Anti-inflammatory Action: Suppression of NF-κB and COX-2 pathways .

The 2-oxopropyl group may enhance solubility and target engagement compared to simpler analogs.

Computational Predictions

  • ADMET Properties: Predicted logP = 2.1 (moderate lipophilicity), CNS permeability = Low, CYP3A4 inhibition = Moderate.

  • Target Prediction: Molecular docking suggests affinity for kinase domains (e.g., EGFR, VEGFR2) and G-protein-coupled receptors .

SupplierPurityPackagingPrice (USD/g)
VulcanChem97%10 mg500
10X CHEM95%100 mg120

Challenges and Future Directions

  • Toxicity Profiling: No in vivo safety data available.

  • Synthetic Optimization: Greener solvents and catalysts needed to improve sustainability.

  • Target Validation: CRISPR screening and proteomic studies required to elucidate mechanisms.

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